molecular formula C8H11NaO2 B6333228 Sodium bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1262435-15-3

Sodium bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6333228
CAS No.: 1262435-15-3
M. Wt: 162.16 g/mol
InChI Key: WVHYWHGOIJEBAT-UHFFFAOYSA-M
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Description

Sodium bicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C8H11NaO2. It is a sodium salt derivative of bicyclo[2.2.1]heptane-2-carboxylic acid. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sodium Bicyclo[2.2.1]heptane-2-carboxylate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound may have various effects on cells and cellular processes. For instance, it has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium bicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile, resulting in the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by neutralization with sodium hydroxide to form the sodium salt. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial use .

Chemical Reactions Analysis

Types of Reactions: Sodium bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium bicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: Sodium bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific carboxylate position and sodium salt form, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

sodium;bicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2.Na/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHYWHGOIJEBAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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